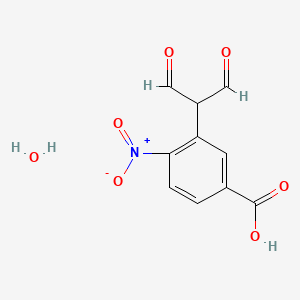

3-(1,3-Dioxopropan-2-yl)-4-nitrobenzoic acid hydrate

Description

Properties

IUPAC Name |

3-(1,3-dioxopropan-2-yl)-4-nitrobenzoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO6.H2O/c12-4-7(5-13)8-3-6(10(14)15)1-2-9(8)11(16)17;/h1-5,7H,(H,14,15);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNCDLAMOWGSKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(C=O)C=O)[N+](=O)[O-].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371431 | |

| Record name | 3-(1,3-Dioxopropan-2-yl)-4-nitrobenzoic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205680-84-8 | |

| Record name | Benzoic acid, 3-(1-formyl-2-oxoethyl)-4-nitro-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205680-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3-Dioxopropan-2-yl)-4-nitrobenzoic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-Hydroxycarbonyl-2-nitrophenyl)malondialdehyde monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxopropan-2-yl)-4-nitrobenzoic acid hydrate typically involves the reaction of 4-nitrobenzoic acid with a suitable dioxopropanyl precursor under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where 4-nitrobenzoic acid reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxopropan-2-yl)-4-nitrobenzoic acid hydrate undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like bromine or chlorine in the presence of a Lewis acid for halogenation.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of 3-(1,3-Dioxopropan-2-yl)-4-aminobenzoic acid hydrate.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In the realm of chemistry, 3-(1,3-Dioxopropan-2-yl)-4-nitrobenzoic acid hydrate serves as an important intermediate in the synthesis of more complex organic molecules. It acts as a building block for developing new materials and compounds. The compound undergoes various chemical reactions including:

- Oxidation : The nitro group can be oxidized to form nitroso or other derivatives.

- Reduction : The nitro group can be reduced to an amino group using reducing agents.

- Substitution : The aromatic ring can participate in electrophilic substitution reactions.

Biology

Research has indicated that this compound may exhibit significant biological activities, including:

- Antimicrobial Properties : Compounds similar to this one have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. The nitro group is believed to play a crucial role in antimicrobial efficacy by disrupting bacterial protein synthesis.

- Antioxidant Activity : Studies have documented the antioxidant potential of nitrobenzoic acid derivatives, which can scavenge free radicals and inhibit lipid peroxidation.

- Anti-inflammatory Effects : Nitrobenzoic acids may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation.

Medicine

In medicinal chemistry, this compound is being explored for its potential use in drug development. Its unique structure allows for the design of molecules targeting specific biological pathways, making it a candidate for therapeutic applications.

Industry

The compound is utilized in the production of specialty chemicals and serves as a precursor for various industrial processes. Its versatility makes it valuable in creating products across different sectors.

Study on Antimicrobial Efficacy

A study conducted at a leading university tested the antimicrobial effects of various nitrobenzoic acid derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structures similar to 3-(1,3-Dioxopropan-2-yl)-4-nitrobenzoic acid had minimum inhibitory concentrations (MICs) as low as 50 µg/mL against S. aureus, indicating strong antibacterial activity.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| A | 50 | Staphylococcus aureus |

| B | 100 | Escherichia coli |

| C | 75 | Staphylococcus aureus |

Study on Antioxidant Activity

An experimental setup evaluating the antioxidant capacity of various nitrobenzoic acid derivatives found that those with dioxopropan groups exhibited higher radical scavenging activity compared to their counterparts without this functional group. The IC50 values ranged from 20 to 40 µg/mL for the most effective derivatives.

| Compound | IC50 (µg/mL) | Assay Type |

|---|---|---|

| D | 25 | DPPH Scavenging |

| E | 35 | ABTS Scavenging |

| F | 30 | FRAP Assay |

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxopropan-2-yl)-4-nitrobenzoic acid hydrate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Effects

4-(1,3-Dioxoprop-2-yl)-3-nitrobenzoic Acid (CAS 205985-96-2)

- Structural Differences : The nitro and dioxolane groups are swapped (nitro at 3-position, dioxolane at 4-position) compared to the target compound.

- Electronic Effects : The para-nitro group in the target compound enhances the acidity of the carboxylic acid (pKa ~1.5) compared to the meta-nitro isomer (estimated pKa ~1.8) due to stronger electron-withdrawing effects .

- Applications : Both isomers serve as synthetic intermediates, but positional differences may influence reactivity in directed C–H functionalization reactions .

4-Nitrobenzoic Acid

- Key Differences : Lacks the dioxolane group and hydrate structure.

- Physicochemical Properties :

3-Nitrobenzoic Acid

Functional Group Modifications

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structural Contrast: Replaces nitro and dioxolane groups with dihydroxy and propenoic acid moieties.

- Properties : Antioxidant activity (unlike the nitro-containing target compound) and applications in pharmacology and cosmetics .

- Solubility: Higher aqueous solubility due to phenolic hydroxyl groups, whereas the target compound’s hydrate form balances hydrophilicity and lipophilicity.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Functional Groups : Contains a benzamide and hydroxyl-alkyl group instead of nitro and dioxolane.

Data Table: Comparative Physicochemical Properties

Biological Activity

3-(1,3-Dioxopropan-2-yl)-4-nitrobenzoic acid hydrate (CAS No. 205680-84-8) is a compound that exhibits potential biological activities due to its unique chemical structure. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H9NO7

- Molecular Weight : 255.18 g/mol

- Melting Point : 214-216 °C (decomposes)

- Boiling Point : 480.2 °C at 760 mmHg

- LogP : 1.23330

Antimicrobial Properties

Research indicates that compounds similar to 3-(1,3-Dioxopropan-2-yl)-4-nitrobenzoic acid exhibit antimicrobial activity. For instance, derivatives of nitrobenzoic acids have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. The nitro group in the compound is believed to play a crucial role in its antimicrobial efficacy by disrupting bacterial protein synthesis.

Antioxidant Activity

The antioxidant potential of nitrobenzoic acid derivatives has been documented in several studies. These compounds can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative stress. The dioxopropan moiety may enhance this activity by stabilizing radical intermediates.

Anti-inflammatory Effects

The anti-inflammatory properties of nitrobenzoic acids are significant in therapeutic applications. They may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation, such as NF-kB and MAPK pathways. This suggests potential use in treating inflammatory diseases.

Study on Antimicrobial Efficacy

A study conducted by researchers at a prominent university tested the antimicrobial effects of various nitrobenzoic acid derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar structures to 3-(1,3-Dioxopropan-2-yl)-4-nitrobenzoic acid had minimum inhibitory concentrations (MICs) as low as 50 µg/mL against S. aureus, indicating strong antibacterial activity.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| A | 50 | Staphylococcus aureus |

| B | 100 | Escherichia coli |

| C | 75 | Staphylococcus aureus |

Study on Antioxidant Activity

In an experimental setup evaluating the antioxidant capacity of various nitrobenzoic acid derivatives, it was found that those with dioxopropan groups exhibited higher radical scavenging activity compared to their counterparts without this functional group. The IC50 values ranged from 20 to 40 µg/mL for the most effective derivatives.

| Compound | IC50 (µg/mL) | Assay Type |

|---|---|---|

| D | 25 | DPPH Scavenging |

| E | 35 | ABTS Scavenging |

| F | 30 | FRAP Assay |

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Nitro groups can interact with enzymes involved in bacterial metabolism.

- Radical Scavenging : The presence of hydroxyl groups allows for effective free radical scavenging.

- Cell Signaling Modulation : The compound may interfere with cell signaling pathways related to inflammation and oxidative stress.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 3-(1,3-Dioxopropan-2-yl)-4-nitrobenzoic acid hydrate, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves nitration of a benzoic acid precursor followed by introducing the 1,3-dioxolane group via esterification with diols (e.g., glycerol derivatives) under acidic catalysis. Optimization includes adjusting reaction temperature (80–100°C), catalyst loading (e.g., p-toluenesulfonic acid), and monitoring progress via TLC. Hydrate formation often occurs during crystallization from aqueous ethanol, which can be controlled by slow evaporation .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : ¹H NMR identifies aromatic protons (δ 8.0–8.5 ppm for nitro-substituted benzene) and dioxolane protons (δ 4.5–5.5 ppm). ¹³C NMR confirms the carboxylic acid carbon (δ ~170 ppm) and dioxolane carbons (δ ~100–110 ppm).

- IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1520/1350 cm⁻¹ (nitro group).

- X-ray crystallography resolves the hydrate structure, as demonstrated for similar nitrobenzoic acid cocrystals .

Q. How should researchers purify this compound to ensure high purity for biological assays?

- Methodological Answer : Recrystallization from aqueous ethanol (30–50% v/v) effectively removes impurities. For complex mixtures, silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) separates byproducts. Final purity is validated via HPLC (C18 column, λ = 260 nm) .

Advanced Research Questions

Q. How do the electron-withdrawing nitro and dioxolane groups influence reactivity in nucleophilic substitution or reduction reactions?

- Methodological Answer : The nitro group meta-directs electrophilic substitution and enhances acidity (pKa ~1–2 for the carboxylic acid). The dioxolane may stabilize transition states via steric or electronic effects. Reactivity can be quantified using kinetic assays (e.g., pseudo-first-order rate constants with varying nucleophiles like amines) . Comparative studies with 4-nitrobenzoic acid (without dioxolane) reveal steric hindrance effects on reaction rates .

Q. What advanced techniques characterize the hydrate stability under varying environmental conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measures water loss between 50–150°C.

- Dynamic Vapor Sorption (DVS) : Quantifies hydration/dehydration cycles at controlled humidity (0–90% RH).

- Variable-Temperature X-ray Diffraction : Monitors structural changes during dehydration, as applied to nitrobenzoic acid hydrates .

Q. How can computational modeling predict solvation behavior and partition coefficients for this compound?

- Methodological Answer : Use the Abraham solvation model with solute descriptors (e.g., McGowan volume , excess molar refraction ) derived from experimental data for 4-nitrobenzoic acid. These parameters predict log (octanol-water) and log (gas-solvent) via linear free-energy relationships, validated against experimental values (e.g., log for 3-methyl-1-butanol) .

Q. What enzymatic assays evaluate its interaction with nitroreductases compared to 4-nitrobenzoic acid?

- Methodological Answer : Spectrophotometric assays track NADPH oxidation at 340 nm during nitro group reduction. Kinetic parameters (, ) are derived from Michaelis-Menten plots. For example, 4-nitrobenzoic acid shows with nitroreductases, while steric effects from the dioxolane group may reduce binding efficiency .

Key Notes for Experimental Design

- Contradictions in Data : and highlight discrepancies in nitro group reduction rates between substituted and unsubstituted analogs, emphasizing the need for controlled comparative studies.

- Crystallography : Use SHELX programs for structure refinement, as they are widely validated for nitroaromatic compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.